molecular formula C16H10N2O B181911 2-Quinolin-2-yl-1,3-benzoxazole CAS No. 24613-96-5

2-Quinolin-2-yl-1,3-benzoxazole

Cat. No.: B181911
CAS No.: 24613-96-5
M. Wt: 246.26 g/mol
InChI Key: LEYACHSFIUEDPZ-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1,3-benzoxazole is a heterocyclic compound that combines the structural features of quinoline and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with quinoline derivatives. One common method includes the reaction of 2-aminophenol with quinoline-2-carboxaldehyde in the presence of a catalyst such as zinc oxide or a Lewis acid under reflux conditions . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nano-ZnO and ionic liquid catalysts are often employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or benzoxazole rings, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinoline-2,3-dione derivatives, amine derivatives, and various substituted benzoxazole and quinoline compounds .

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinolin-2-yl-1,3-benzoxazole is unique due to its combined quinoline and benzoxazole structures, which confer distinct electronic properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal research .

Properties

IUPAC Name

2-quinolin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYACHSFIUEDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352318
Record name Quinoline, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24613-96-5
Record name Quinoline, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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